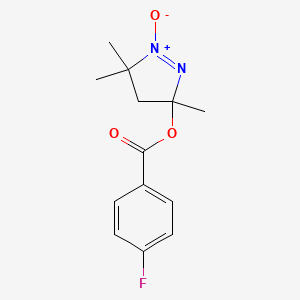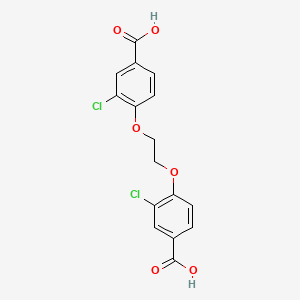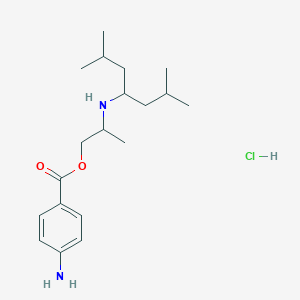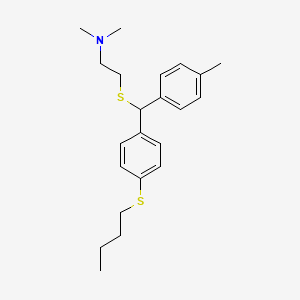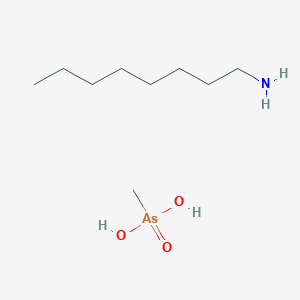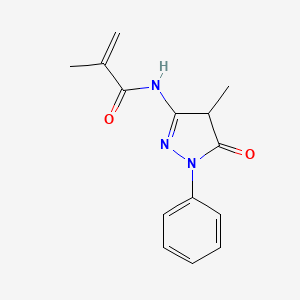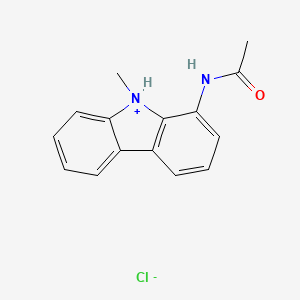
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with a bis(dimethylamino)ethyl group and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Phenylindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.
Substitution Reactions: The phenylindole core is then subjected to substitution reactions to introduce the chlorine atom at the 5-position.
Introduction of the Bis(dimethylamino)ethyl Group: This step involves the reaction of the substituted phenylindole with bis(dimethylamino)ethylamine under controlled conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the bis(dimethylamino)ethyl group.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bis(dimethylamino)ethyl group enhances its binding affinity and specificity, while the chlorine atom and phenylindole core contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride can be compared with other similar compounds, such as:
1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole: The non-dihydrochloride form, which has lower solubility and stability.
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
1-(Bis(2-(dimethylamino)ethyl)amino)-5-bromo-3-phenylindole: Contains a bromine atom instead of chlorine, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
74758-20-6 |
|---|---|
Molekularformel |
C22H31Cl3N4 |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
2-[(5-chloro-3-phenylindol-1-yl)-[2-(dimethylazaniumyl)ethyl]amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H29ClN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H |
InChI-Schlüssel |
IVZVRJBXWKUADE-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


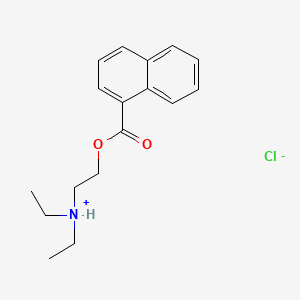
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
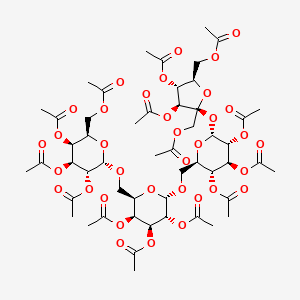
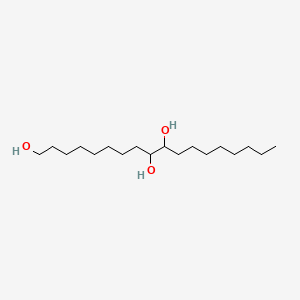
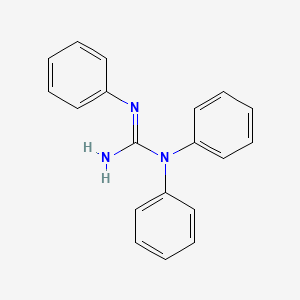
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
